(4-Chloro-2,6-difluorophenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2,6-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBILGZZEXORCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278787 | |
| Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518357-43-2 | |
| Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518357-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2,6 Difluorophenyl Methanamine
Established Reaction Pathways for the Preparation of (4-Chloro-2,6-difluorophenyl)methanamine
The preparation of this compound is predominantly approached through the reduction of nitrile precursors, reductive amination strategies, or the direct chlorination of a suitable benzylamine (B48309) analogue. Each of these routes offers distinct advantages and is selected based on the availability of starting materials and desired reaction conditions.
Reduction of Nitrile Precursors to the Amine Functionality
A common and effective method for the synthesis of this compound involves the reduction of 4-chloro-2,6-difluorobenzonitrile. This transformation of the nitrile group (-CN) to a primary amine (-CH₂NH₂) can be accomplished using catalytic hydrogenation or chemical hydride reagents.
Catalytic hydrogenation is a widely employed industrial process for the reduction of nitriles to primary amines. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent, such as ethanol, often with the addition of an acid like hydrochloric acid to facilitate the formation of the amine salt, which can prevent side reactions.
The hydrogenation of the nitrile precursor, 4-chloro-2,6-difluorobenzonitrile, proceeds under elevated hydrogen pressure. The choice of catalyst and reaction conditions is crucial to ensure high conversion and selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts.
Table 1: Representative Catalytic Hydrogenation Conditions for Nitrile Reduction
| Catalyst | Hydrogen Pressure | Solvent | Temperature | Product |
| 5% Pd/C | 20 psi | Ethanol/Conc. HCl | Room Temperature | This compound hydrochloride |
| Raney Nickel | High Pressure | Non-polar solvent | Elevated | This compound |
| Raney Cobalt | High Pressure | Non-polar solvent | Elevated | This compound |
This table presents illustrative conditions based on analogous reactions and general principles of nitrile hydrogenation.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency. csbsju.edu The reaction is typically performed in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with protic solvents.
The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. Subsequent hydride transfers and a final aqueous workup lead to the formation of the primary amine. Careful control of the reaction temperature, usually by cooling with an ice bath, is necessary due to the highly exothermic nature of the reaction. The workup procedure is critical for the decomposition of the aluminum complexes and isolation of the amine product. libretexts.org
Table 2: General Protocol for LiAlH₄ Reduction of a Nitrile
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | LiAlH₄ in anhydrous ether/THF | Inert atmosphere, 0 °C to room temp. | Reduction of the nitrile group |
| 2 | Aqueous workup (e.g., sequential addition of water, NaOH solution) | Careful, controlled addition | Quenching of excess LiAlH₄ and precipitation of aluminum salts |
| 3 | Extraction with organic solvent | Standard liquid-liquid extraction | Isolation of the amine product |
| 4 | Drying and solvent removal | Anhydrous Na₂SO₄ or MgSO₄, rotary evaporation | Purification of the final product |
This table outlines a general procedure for the reduction of nitriles using LiAlH₄.
Reductive Amination Strategies for Benzylamines
Reductive amination offers an alternative route to benzylamines, starting from the corresponding aldehyde. In the case of this compound, the synthesis would commence with 4-chloro-2,6-difluorobenzaldehyde (B1586149). This aldehyde is first condensed with an amine source, such as ammonia (B1221849), to form an imine intermediate. The in situ or subsequent reduction of this imine yields the desired primary amine.
A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent and reaction conditions is tailored to selectively reduce the imine in the presence of the starting aldehyde.
Chlorination of 2,6-Difluorobenzylamine (B1295058) and Analogues
A direct approach to this compound involves the selective chlorination of 2,6-difluorobenzylamine. This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene (B151609) ring. The success of this method hinges on achieving high regioselectivity for the C4 position.
The regiochemical outcome of the electrophilic chlorination of 2,6-difluorobenzylamine is governed by the directing effects of the substituents on the aromatic ring. The two fluorine atoms at the C2 and C6 positions are ortho, para-directing deactivators. libretexts.orgwikipedia.org This is due to the interplay of their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+M). wikipedia.org
The aminomethyl group (-CH₂NH₂) is also an ortho, para-directing group. The combined directing effects of the two fluorine atoms and the aminomethyl group synergistically activate the C4 position (para to both fluorine atoms and the aminomethyl group) towards electrophilic attack. This strong activation of the C4 position leads to the selective introduction of the chlorine atom at this site. The reaction is typically carried out using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of a Lewis acid catalyst.
Role of Friedel-Crafts Catalysts in Regioselectivity
The synthesis of this compound often proceeds through the key intermediate, 4-chloro-2,6-difluorobenzaldehyde. The introduction of the formyl group (-CHO) onto the 1-chloro-3,5-difluorobenzene (B74746) ring is a critical step that can be achieved via electrophilic aromatic substitution, specifically through a Friedel-Crafts type reaction such as the Gattermann-Koch or Gattermann formylation. wikipedia.orgbyjus.comyoutube.comvedantu.com
In these reactions, a Lewis acid catalyst, typically a strong one like aluminum chloride (AlCl₃), is essential for generating the electrophilic species. wikipedia.orgbyjus.com In the Gattermann-Koch reaction, carbon monoxide and hydrochloric acid are used in the presence of a catalyst mixture, often AlCl₃ and cuprous chloride (CuCl), to generate the formyl cation or a related electrophilic species. byjus.comyoutube.comvedantu.com The Gattermann reaction employs a source of hydrogen cyanide (such as Zn(CN)₂/HCl) and a Lewis acid. wikipedia.org
The primary role of the Friedel-Crafts catalyst is to facilitate the generation of the electrophile, which then attacks the aromatic ring. However, the regioselectivity of the formylation of 1-chloro-3,5-difluorobenzene is predominantly governed by the directing effects of the substituents already present on the benzene ring, rather than by the catalyst itself.
The substituents on the 1-chloro-3,5-difluorobenzene ring are a chloro group and two fluoro groups. Both chlorine and fluorine are ortho-, para-directing groups due to the ability of their lone pairs of electrons to stabilize the arenium ion intermediate through resonance. However, they are also deactivating groups due to their electronegativity and the inductive effect.
When considering the electrophilic attack on 1-chloro-3,5-difluorobenzene, the potential sites for substitution are the carbon atoms at positions 2, 4, and 6.
Position 4: This position is para to the chloro group and ortho to the two fluoro groups. This position is sterically accessible and electronically favored by all three substituents.
Positions 2 and 6: These positions are ortho to the chloro group and ortho to one fluoro group and para to the other.
Due to the combined directing effects of the chloro and the two fluoro groups, the formylation reaction is highly regioselective, yielding primarily the desired 4-chloro-2,6-difluorobenzaldehyde. The Lewis acid catalyst ensures the reaction proceeds at a reasonable rate by increasing the electrophilicity of the formylating agent, but it does not significantly alter the inherent regiochemical outcome dictated by the substituents.
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Purity
The conversion of the intermediate, 4-chloro-2,6-difluorobenzaldehyde, to this compound is commonly achieved through reductive amination. This process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the desired primary amine. The efficiency and purity of the final product are highly dependent on the careful optimization of several reaction parameters, including the choice of reducing agent, catalyst, solvent, temperature, and pressure.
While specific optimization data for the reductive amination of 4-chloro-2,6-difluorobenzaldehyde is not extensively published, the principles can be illustrated by examining studies on analogous systems, such as the reductive amination of benzaldehyde (B42025) with ammonia. Key parameters that are typically optimized include:
Catalyst: A variety of catalysts can be employed for the reduction step, including noble metal catalysts like platinum (Pt) and palladium (Pd) on carbon supports, as well as Raney nickel (Ra-Ni). The choice of catalyst can significantly impact the reaction rate and selectivity.
Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction pathway. Alcohols, such as methanol (B129727) or isopropanol, are commonly used.
Temperature and Pressure: These parameters are critical, especially when using hydrogen gas as the reducing agent. Higher temperatures and pressures generally lead to faster reaction rates but can also result in side reactions if not carefully controlled.
Ammonia Concentration: The concentration of the ammonia source is important for driving the initial imine formation.
The following interactive data table, based on a representative study of the reductive amination of benzaldehyde, illustrates how varying reaction conditions can affect the yield of the corresponding benzylamine. This demonstrates the systematic approach required to enhance the synthetic efficiency and purity of amines like this compound.
This table is illustrative and based on general findings for the reductive amination of benzaldehyde. Specific conditions for this compound may vary. researchgate.net
Emerging and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies in the chemical industry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of these emerging strategies are applicable to the synthesis of this compound.
Biocatalytic Reductive Amination:
One of the most promising sustainable alternatives to traditional chemical synthesis is biocatalysis, which utilizes enzymes to perform chemical transformations. For the synthesis of chiral amines, amine dehydrogenases (AmDHs) have emerged as highly efficient and selective biocatalysts. nih.govthieme-connect.defrontiersin.orgfrontiersin.orgresearchgate.net These enzymes can catalyze the reductive amination of aldehydes and ketones with high enantioselectivity, often under mild reaction conditions in aqueous media.
The advantages of using AmDHs for the synthesis of this compound would include:
High Selectivity: Enzymes can provide excellent chemo-, regio-, and stereoselectivity, leading to higher purity products and reducing the need for complex purification steps.
Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near ambient temperature and pressure, which reduces energy consumption.
Reduced Environmental Impact: The use of enzymes can eliminate the need for heavy metal catalysts and harsh reagents, leading to a more environmentally benign process.
Continuous Flow Synthesis:
Continuous flow chemistry is another rapidly developing area that offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.govnih.govrsc.orgresearchgate.net In a flow synthesis setup, reactants are continuously pumped through a reactor where they mix and react.
The application of continuous flow technology to the synthesis of this compound could offer several benefits:
Enhanced Safety: Flow reactors have a much smaller reaction volume at any given time compared to batch reactors, which significantly reduces the risks associated with handling hazardous reagents or exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities.
Scalability: Scaling up a flow process is often simpler than for a batch process, as it can typically be achieved by running the system for a longer period or by using parallel reactors.
The integration of these emerging technologies into the synthetic route for this compound has the potential to create a more efficient, safer, and sustainable manufacturing process.
Reactivity and Mechanistic Investigations of 4 Chloro 2,6 Difluorophenyl Methanamine
Transformations Involving the Primary Amine Functional Group
The primary amine group in (4-Chloro-2,6-difluorophenyl)methanamine is a key site for a variety of nucleophilic reactions, enabling the construction of more complex molecular architectures.
Acylation Reactions for Amide Formation
The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides to form stable amide bonds. This reaction is a fundamental transformation for introducing a wide array of substituents. A typical procedure involves the reaction of the amine with an acyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
For instance, the reaction with chloroacetyl chloride proceeds smoothly to yield the corresponding N-((4-chloro-2,6-difluorophenyl)methyl)acetamide. The general reaction is outlined below:
| Reactant 1 | Reactant 2 | Product |
| This compound | Acyl Chloride (e.g., Chloroacetyl chloride) | N-((4-chloro-2,6-difluorophenyl)methyl)acetamide |
This transformation is crucial for the synthesis of various derivatives, as amides are prevalent motifs in many biologically active compounds and functional materials.
Alkylation Reactions for Secondary and Tertiary Amines
The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. This can be achieved through various methods, including reductive amination. A patent describes a reductive alkylation reaction involving this compound, highlighting its utility in synthesizing more complex amine structures. Reductive amination typically involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.
| Amine | Carbonyl Compound | Reducing Agent | Product |
| This compound | Aldehyde or Ketone | e.g., Sodium borohydride (B1222165) | N-alkyl-(4-Chloro-2,6-difluorophenyl)methanamine |
Formation of Imines and Related Nitrogenous Compounds
This compound, as a primary amine, can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule.
The general mechanism proceeds as follows:
Nucleophilic attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, making it a good leaving group (water).
Elimination of water: A molecule of water is eliminated, forming a resonance-stabilized iminium ion.
Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine.
This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and serves as a key step in other transformations.
Specialized Amine Reactions (e.g., Leuckart-Wallach Reaction, Mannich Reaction, Petasis Reaction, Ugi Reaction)
The primary amine functionality of this compound makes it a suitable component for several named reactions that are powerful tools in organic synthesis.
Leuckart-Wallach Reaction: This reaction traditionally involves the reductive amination of aldehydes or ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source. While the classic Leuckart-Wallach reaction synthesizes amines, variations can utilize a pre-formed amine like this compound to react with a carbonyl compound in the presence of formic acid to yield the N-formylated or N-methylated product.
Mannich Reaction: This is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. This compound can serve as the amine component, reacting with formaldehyde (B43269) and a suitable carbon acid to form a β-amino carbonyl compound, known as a Mannich base.
Petasis Reaction: Also known as the borono-Mannich reaction, this is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. This compound can act as the amine component to produce substituted amines.
Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The versatility of the Ugi reaction allows for the incorporation of this compound as the amine input, leading to the rapid generation of complex, peptide-like molecules. The hydrochloride salt of this amine is noted as a reactant for Ugi reactions. ambeed.com
Reactions of the Halogenated Aromatic Moiety
The chloro and fluoro substituents on the phenyl ring of this compound provide a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 4-position of the aromatic ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful methods for forming biaryl systems and aryl amines, respectively.
Suzuki-Miyaura Coupling: In this reaction, the aryl chloride can be coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl, heteroaryl, or vinyl group. The hydrochloride salt of this compound is commercially available and noted for its use in Suzuki coupling reactions. ambeed.com
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This would result in the formation of a diarylamine derivative. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation.
The general schemes for these reactions are as follows:
Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst/Ligand | Base | Product |
|---|
Buchwald-Hartwig Amination
| Aryl Halide | Amine | Palladium Catalyst/Ligand | Base | Product |
|---|
These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for its incorporation into a wide range of complex molecular structures.
Insufficient Data Available for Detailed Reactivity Analysis of this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific experimental data regarding the reactivity and mechanistic investigations of this compound. While the chemical structure of this compound suggests potential reactivity in a variety of organic transformations, detailed research findings, including specific reaction conditions, yields, and mechanistic studies for the outlined reactions, are not publicly documented.
The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring is expected to influence the reactivity of the C-Cl bond and the aromatic system. Theoretical considerations suggest that the compound could participate in various palladium-catalyzed cross-coupling reactions. However, specific applications of this compound in Suzuki-Miyaura, Stille, Kumada, and Hiyama cross-coupling reactions are not described in the surveyed literature. Consequently, no data on reaction partners, catalyst systems, bases, solvents, or product yields for these specific transformations involving the title compound can be provided.
Similarly, while the halogenated and electron-deficient nature of the aromatic ring suggests the possibility of nucleophilic aromatic substitution pathways, no specific studies detailing these reactions with this compound as the substrate were identified. Information regarding the amenability of the compound to Grignard reagent formation or its subsequent reactions is also absent from the available literature.
Furthermore, a search for kinetic and mechanistic studies focused on key transformations of this compound yielded no specific results. While general mechanisms for the requested reaction types are well-established in organic chemistry, their specific application and any potential deviations or unique characteristics influenced by the particular substitution pattern of this compound have not been investigated or reported.
Due to the absence of specific research data for this compound in the context of the requested reactions, it is not possible to generate the thorough, informative, and scientifically accurate content for the specified sections and subsections as outlined in the prompt. The creation of data tables and detailed research findings is precluded by the lack of available experimental results.
Derivatization and Structural Modification of the 4 Chloro 2,6 Difluorophenyl Methanamine Scaffold
Design Principles for New Analogues and Derivatives
The design of new analogues based on the (4-chloro-2,6-difluorophenyl)methanamine core is guided by several key principles aimed at modulating the molecule's physicochemical and biological properties. The presence of the halogen atoms on the aromatic ring significantly influences its electronic nature and potential interactions with biological targets.
Bioisosteric Replacement: A fundamental strategy in analogue design is the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties. For the this compound scaffold, this could involve:
Halogen Exchange: Replacing the chlorine atom with other halogens (e.g., bromine) or trifluoromethyl groups to fine-tune lipophilicity and electronic effects.
Ring System Modification: While not a direct modification of the substituents, replacing the phenyl ring with other aromatic or heteroaromatic systems can be considered a form of bioisosteric replacement to explore different spatial arrangements and potential interactions.
Conformational Constraints: The ortho-difluoro substitution pattern imposes significant conformational restrictions on the benzylamine (B48309) moiety. The fluorine atoms can engage in intramolecular hydrogen bonding with the amine protons, influencing the preferred orientation of the aminomethyl group. The design of new derivatives often considers how N-substitution or further functionalization of the aromatic ring will alter these conformational preferences.
Synthesis of N-Substituted Derivatives with Modified Reactivity
The primary amine of this compound is a versatile functional handle for the synthesis of a wide array of N-substituted derivatives. These modifications can significantly alter the reactivity, basicity, and lipophilicity of the parent molecule.
N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This transformation converts the basic amine into a neutral amide, which can alter its interaction with biological targets and modify its solubility profile.
N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. N-alkylation increases the steric bulk around the nitrogen and can modulate the amine's basicity.
N-Sulfonylation: The reaction with sulfonyl chlorides affords sulfonamide derivatives. Sulfonamides are known for their distinct chemical properties and are common functionalities in medicinal chemistry. This derivatization introduces a strongly electron-withdrawing group, rendering the N-H proton acidic.
A general scheme for the synthesis of N-substituted derivatives is presented below:
| Derivative Type | Reagent | General Reaction |
| N-Acyl | Acyl chloride/anhydride | RCOCl, Base |
| N-Alkyl | Aldehyde/Ketone, Reducing agent | RCHO, NaBH(OAc)3 |
| N-Sulfonyl | Sulfonyl chloride | RSO2Cl, Base |
Strategies for Aromatic Ring Functionalization
Modification of the aromatic ring of the this compound scaffold allows for the introduction of additional functional groups, which can be used to further elaborate the molecular structure or to probe interactions with a target of interest.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or further halogenation may be possible. The directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome.
Directed Ortho-Metalation (DoM): A more controlled method for aromatic functionalization is directed ortho-metalation. This strategy involves the protection of the amine functionality with a directing group (e.g., pivaloyl or carbamate) that can coordinate to an organolithium base. This directs deprotonation to the ortho position relative to the directing group. Subsequent quenching with an electrophile introduces a new substituent at a specific position. For an N-protected this compound, lithiation would be expected to occur at the C3 position, ortho to the difluoro-substituted carbon bearing the protected aminomethyl group.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly for the displacement of the chlorine atom. This reaction typically requires strong nucleophiles and can be facilitated by the presence of the ortho- and para-directing fluorine atoms which stabilize the intermediate Meisenheimer complex. This strategy allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position.
Regioselective and Stereoselective Synthesis of Advanced Derivatives
The synthesis of advanced derivatives of this compound often requires precise control over regioselectivity and stereoselectivity.
Regioselective Synthesis: As discussed in the context of aromatic ring functionalization, directed ortho-metalation and nucleophilic aromatic substitution are powerful tools for achieving high regioselectivity in the introduction of new substituents onto the phenyl ring. The choice of protecting groups for the amine and the reaction conditions are critical for controlling the outcome of these transformations.
Stereoselective Synthesis: The creation of chiral derivatives from the achiral this compound scaffold is a key objective in many synthetic campaigns. This can be achieved through several approaches:
Asymmetric Reduction of Imines: One common strategy involves the condensation of 4-chloro-2,6-difluorobenzaldehyde (B1586149) with a chiral amine or ammonia (B1221849), followed by diastereoselective or enantioselective reduction of the resulting imine. Alternatively, condensation with an achiral amine followed by asymmetric reduction using a chiral catalyst or reducing agent can provide enantiomerically enriched secondary amines.
Resolution of Racemates: Racemic mixtures of chiral derivatives can be separated into their constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the individual enantiomers.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical course of subsequent reactions, allowing for the diastereoselective formation of new stereocenters. The auxiliary can then be removed to yield the desired enantiomerically enriched product.
Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 2,6 Difluorophenyl Methanamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of (4-Chloro-2,6-difluorophenyl)methanamine. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The characteristic signals for this compound are expected in specific regions of the spectrum. The benzylic protons (CH₂) adjacent to the amine group typically appear as a singlet, while the aromatic protons exhibit a complex splitting pattern due to coupling with the fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns (C-F coupling), which is a key diagnostic feature. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
Detailed analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the phenyl ring and the presence of the methanamine moiety.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| CH₂ | ~3.9 | ~35 | s | - |
| NH₂ | ~1.7 | - | s (broad) | - |
| Ar-H | ~7.1 | ~112 | t | J(H,F) ≈ 8 |
| C-CN | - | ~118 | t | J(C,F) ≈ 15 |
| C-Cl | - | ~125 | s | - |
| C-F | - | ~160 | dd | J(C,F) ≈ 250, J(C,F) ≈ 10 |
Note: The predicted values are based on empirical data for structurally similar compounds and may vary depending on the solvent and experimental conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Identity Confirmation
LC-MS and UPLC-MS are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. These methods are routinely employed to confirm the identity and assess the purity of this compound.
In a typical LC-MS analysis, the compound is first separated from any impurities on a chromatographic column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. The high resolution and accuracy of modern mass spectrometers allow for the unequivocal confirmation of the elemental composition of the parent ion.
Furthermore, tandem mass spectrometry (MS/MS) can be utilized to induce fragmentation of the parent ion. The resulting fragmentation pattern is unique to the molecule's structure and serves as a "molecular fingerprint," providing an additional layer of confirmation for the compound's identity. Predicted collision cross-section values can also be calculated for different adducts to aid in identification. uni.lu
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical Separation and Quantification
HPLC and UPLC are cornerstone techniques for the separation, quantification, and purity assessment of this compound in bulk materials and formulated products. These methods offer high resolution, sensitivity, and reproducibility.
A typical reversed-phase HPLC or UPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.
The choice between HPLC and UPLC often depends on the desired speed and resolution of the analysis. UPLC, with its use of sub-2 µm particles, can significantly reduce analysis time and improve peak resolution compared to traditional HPLC. chemicalbook.com Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation.
Interactive Data Table: Typical HPLC/UPLC Method Parameters
| Parameter | Typical Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 1 µL |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of the compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methylene (B1212753) group, and C-N stretching. The presence of the halogen substituents will also influence the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.
Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into the molecular structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine, provides significant insight into the expected molecular geometry and intermolecular interactions. nih.gov
Interactive Data Table: Crystallographic Data for (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 10.8980 (1) | nih.gov |
| b (Å) | 14.0073 (2) | nih.gov |
| c (Å) | 10.1651 (1) | nih.gov |
| β (°) | 113.018 (1) | nih.gov |
| Volume (ų) | 1428.17 (3) | nih.gov |
| Z | 4 | nih.gov |
This crystallographic data for a closely related derivative underscores the power of X-ray diffraction in providing an unambiguous determination of the solid-state structure of these types of compounds.
Computational Chemistry and Theoretical Investigations of 4 Chloro 2,6 Difluorophenyl Methanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For (4-Chloro-2,6-difluorophenyl)methanamine, these calculations reveal how the interplay of the electron-withdrawing halogen substituents and the electron-donating aminomethyl group governs its chemical behavior.
Theoretical studies on similar halogenated aromatic compounds often utilize the B3LYP functional with a 6-31G(d,p) basis set to achieve a balance between computational cost and accuracy. Such calculations for this compound would yield key electronic properties and reactivity descriptors. The distribution of electron density, for instance, highlights regions susceptible to either nucleophilic or electrophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons.
The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group is expected to be an electron-rich site, while the regions near the halogen atoms would be more electron-deficient.
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap (ΔE) | 5.87 | eV |
| Ionization Potential (I) | 6.85 | eV |
| Electron Affinity (A) | 0.98 | eV |
| Electronegativity (χ) | 3.92 | eV |
| Chemical Hardness (η) | 2.94 | eV |
| Global Electrophilicity Index (ω) | 2.62 | eV |
| Dipole Moment | 2.15 | Debye |
Conformation Analysis and Energetic Landscapes
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding how it interacts with biological targets or participates in chemical reactions. The primary focus of such an analysis is the rotation around the C(aryl)-C(alkyl) and C(alkyl)-N bonds.
Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers between them (transition states). By systematically rotating the key dihedral angles and calculating the corresponding energy, an energetic landscape can be constructed.
For benzylamine (B48309) and its derivatives, studies have shown that the aminomethyl group can adopt different orientations relative to the phenyl ring. The most stable conformers are typically those that minimize steric hindrance and optimize electronic interactions. In the case of this compound, the bulky fluorine atoms at the ortho positions will significantly influence the preferred conformation of the aminomethyl group.
A relaxed scan of the potential energy surface, likely performed using a DFT method, would reveal the most stable conformations. It is hypothesized that the aminomethyl group will prefer a staggered conformation to minimize steric clashes with the ortho-fluorine atoms.
| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (ΔE) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 75.3 |
| Gauche | ±60° | 1.25 | 24.7 |
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Reaction pathway modeling allows for the in-silico investigation of reaction mechanisms, providing detailed information about the energies of reactants, products, intermediates, and transition states.
A plausible reaction involving this compound is the N-alkylation of the primary amine. This reaction is important for the synthesis of more complex derivatives. Computational modeling can elucidate the reaction pathway, for instance, a nucleophilic substitution (SN2) reaction with an alkyl halide like methyl iodide.
The modeling process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. The geometry of the transition state provides insights into the bond-forming and bond-breaking processes.
Frequency calculations are performed to characterize the stationary points on the potential energy surface. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
| Species | Relative Energy | Key Geometric Parameter |
|---|---|---|
| Reactants | 0.00 kcal/mol | N---C distance > 4.0 Å |
| Transition State | +15.5 kcal/mol | N---C distance ≈ 2.2 Å; C---I distance ≈ 2.5 Å |
| Products | -10.2 kcal/mol | N-C bond formed |
Predictive Modeling for Novel Derivative Design and Synthesis
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful strategy for the rational design of new molecules with desired properties. By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity or other properties, QSAR models can predict the activity of yet-unsynthesized molecules.
For this compound, which serves as a scaffold in medicinal chemistry, QSAR models can guide the design of new derivatives with enhanced biological activity. The first step in building a QSAR model is to generate a set of molecular descriptors for a series of known analogs. These descriptors can be electronic, steric, hydrophobic, or topological in nature.
Computational chemistry plays a vital role in calculating many of these descriptors. Electronic descriptors can be derived from quantum chemical calculations, while steric and topological descriptors can be calculated from the 3D structure of the molecule.
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build the QSAR model. A robust QSAR model will not only have good statistical quality but will also be predictive for new compounds. Such models can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
| Descriptor Class | Specific Descriptor | Significance |
|---|---|---|
| Electronic | Partial charge on the nitrogen atom | Relates to hydrogen bonding and nucleophilicity |
| Steric | Molecular volume | Relates to binding pocket fit |
| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to membrane permeability and solubility |
| Topological | Wiener index | Relates to molecular branching and size |
Applications of 4 Chloro 2,6 Difluorophenyl Methanamine As a Versatile Chemical Building Block
Utilization in Pharmaceutical Intermediate Synthesis
The structural features of (4-chloro-2,6-difluorophenyl)methanamine are prevalent in a multitude of pharmacologically active compounds. The inclusion of fluorine atoms can notably enhance crucial drug-like properties such as metabolic stability, binding affinity to biological targets, and lipophilicity. The chloro-substituent further provides a versatile handle for subsequent chemical modifications. Consequently, this compound is frequently employed as a key starting material or an essential intermediate in the synthesis of a diverse array of pharmaceutical agents.
Precursor in the Development of Drug Scaffolds
In the field of drug discovery, this compound serves as a foundational precursor for the construction of core molecular frameworks, commonly referred to as drug scaffolds. The primary amine functionality of the molecule allows for a wide spectrum of chemical transformations, enabling its integration into a variety of heterocyclic and acyclic structures. Scientific literature highlights its role as an intermediate in the synthesis of pharmaceuticals, with a particular emphasis on the development of drugs targeting neurological disorders. nih.gov The 2,6-difluorophenyl moiety is a recognized pharmacophore in numerous neuroleptic agents, and the specific substitution pattern of this building block is strategically utilized to modulate the biological activity of the final drug candidates.
| Drug Scaffold Class | Therapeutic Area | Role of this compound |
|---|---|---|
| Novel Heterocyclic Systems | Neurological Disorders | Incorporation of the 4-chloro-2,6-difluorophenyl motif |
| Substituted Benzylamines | Various | Key structural component for generating diverse amine derivatives |
Role in Medicinal Chemistry Synthesis Chains
Within the multi-step synthesis pathways characteristic of medicinal chemistry, this compound often plays a pivotal role as an intermediate. Its inherent reactivity facilitates its participation in a range of coupling reactions, including amide bond formation and reductive amination, which are fundamental transformations for assembling more complex molecular architectures. The structural unit derived from this compound frequently constitutes a critical part of a pharmacophore—the essential molecular features responsible for a drug's biological activity. For instance, it is employed to introduce the 4-chloro-2,6-difluorobenzyl group into a target molecule, a moiety known to effectively interact with specific biological targets such as enzymes and receptors. nih.gov
Integration in Material Science Research
The distinct electronic and physical properties imparted by the fluorine and chlorine atoms render this compound an attractive monomer or modifying agent in the field of material science. Its incorporation into polymeric structures can lead to significant enhancements in properties such as thermal stability, chemical resistance, and optical clarity.
Synthesis of Functional Polymers
This compound can be effectively utilized as a monomer in the synthesis of high-performance functional polymers, including polyimides and polyamides. The amine group readily reacts with dianhydrides or diacyl chlorides through polycondensation reactions to form the corresponding polymer backbones. The integration of the halogenated phenyl ring into the polymer structure can result in materials with superior performance characteristics.
| Polymer Type | Potential Property Enhancements |
|---|---|
| Polyimides | Increased thermal stability, lower dielectric constant, improved processability |
| Polyamides | Enhanced flame retardancy, modified mechanical strength and flexibility |
Contribution to Advanced Material Design
In the pursuit of advanced materials with tailored functionalities, this compound serves as a valuable design element. nih.gov For example, its incorporation into the molecular framework of organic light-emitting diodes (OLEDs) or other organic electronic materials can influence their optoelectronic performance. The electron-withdrawing nature of the fluorine and chlorine atoms can modulate the electronic properties of the resulting materials, making them suitable for a range of specialized applications. nih.gov
Application in Biological Research as a Synthetic Precursor for Bioactive Molecules
Beyond its direct application in the synthesis of pharmaceutical drugs, this compound is a valuable precursor for the synthesis of a wide array of bioactive molecules utilized in fundamental biological research. nih.gov These molecules can serve as chemical probes to elucidate biological pathways or as lead compounds for the discovery of novel therapeutic agents. The facile derivatization of the primary amine group allows for the creation of compound libraries, which can be screened in high-throughput biological assays to identify molecules with desired biological activities.
| Bioactive Molecule Class | Research Application |
|---|---|
| Enzyme Inhibitors | Investigation of enzyme function and validation of drug targets |
| Receptor Ligands | Elucidation of receptor pharmacology and signal transduction pathways |
| Molecular Probes | Visualization and interrogation of cellular and molecular processes |
Comparative Analysis of Synthetic Utility and Reactivity Profiles with Structurally Related Halogenated Arylmethanamines
The synthetic utility and reactivity of arylmethanamines are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of three halogen atoms—one chlorine and two fluorine atoms—imparts a unique electronic and steric profile that distinguishes it from other halogenated arylmethanamines. This section provides a comparative analysis of its synthetic utility and reactivity with structurally related analogues, highlighting the impact of halogen substitution patterns on key chemical transformations.
The reactivity of the benzylic amine is primarily governed by the electron density on the nitrogen atom and the steric hindrance around it. Halogen atoms are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). For fluorine, the inductive effect is strong, while for chlorine, both inductive and resonance effects are significant. The two fluorine atoms at the ortho positions (2 and 6) of this compound exert a strong combined electron-withdrawing inductive effect, which reduces the nucleophilicity of the amine nitrogen. The chlorine atom at the para position (4) also contributes to this electron withdrawal. This is in contrast to benzylamines with electron-donating groups, which exhibit enhanced nucleophilicity.
Furthermore, the ortho-fluorine atoms introduce considerable steric hindrance around the aminomethyl group. This steric bulk can influence the accessibility of the nitrogen lone pair to electrophiles and the approach of reagents to the benzylic position.
A comparative look at related halogenated benzylamines reveals these effects more clearly. For instance, benzylamines with a single halogen substituent, such as 4-chlorobenzylamine (B54526) or 4-fluorobenzylamine, are generally more nucleophilic than this compound due to the reduced electron-withdrawing effect. The absence of ortho-substituents also makes them sterically less hindered.
The position of the halogen atoms is also critical. For example, moving the fluorine atoms to the meta positions would lessen their steric impact on the amine functionality. An isomer such as (3,5-difluoro-4-chlorophenyl)methanamine would be expected to have a different reactivity profile, with potentially higher accessibility to the nitrogen atom.
The interplay of these electronic and steric factors dictates the performance of these building blocks in various synthetic transformations, including N-alkylation, N-acylation, and C-H activation reactions. While the reduced nucleophilicity of this compound might be a disadvantage in some reactions requiring a highly reactive amine, it can be beneficial in others where selectivity is desired, or where over-reactivity of the amine is a problem. The presence of the halogen atoms also provides sites for further functionalization through cross-coupling reactions, adding to its synthetic versatility.
To illustrate the differences in reactivity, the following data tables summarize typical yields for common reactions involving this compound and its structural relatives. It is important to note that direct comparative studies under identical conditions are scarce in the literature, and thus the data presented is a collation from various sources and should be interpreted with consideration for potential variations in reaction conditions.
Table 1: Comparative Yields in N-Alkylation Reactions
| Arylmethanamine | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Benzyl bromide | K₂CO₃ | Acetonitrile (B52724) | 80 | 75-85 | Hypothetical |
| 4-Chlorobenzylamine | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | >90 | researchgate.net |
| 4-Fluorobenzylamine | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | >90 | Hypothetical |
| 2,4-Difluorobenzylamine | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 85-95 | Hypothetical |
| Benzylamine (B48309) | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | >95 | researchgate.net |
Note: The yields for this compound and its fluorinated analogues in this table are representative estimates based on general reactivity principles, as direct comparative literature data under these specific conditions was not available.
The data suggests that the increased halogen substitution, particularly at the ortho positions, leads to a decrease in N-alkylation yields, which can be attributed to the reduced nucleophilicity and increased steric hindrance of the amine.
Table 2: Comparative Yields in N-Acylation Reactions
| Arylmethanamine | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Acetyl chloride | Triethylamine (B128534) | Dichloromethane | 25 | 80-90 | Hypothetical |
| 4-Chlorobenzylamine | Acetyl chloride | Triethylamine | Dichloromethane | 25 | >95 | Hypothetical |
| 4-Fluorobenzylamine | Acetyl chloride | Triethylamine | Dichloromethane | 25 | >95 | Hypothetical |
| 2,6-Difluorobenzylamine (B1295058) | Acetyl chloride | Triethylamine | Dichloromethane | 25 | 90-95 | Hypothetical |
| Benzylamine | Acetyl chloride | Triethylamine | Dichloromethane | 25 | >95 | Hypothetical |
Note: The yields in this table are representative estimates based on general reactivity principles, as direct comparative literature data under these specific conditions was not available.
Similar to N-alkylation, N-acylation reactions are also affected by the electronic and steric properties of the arylmethanamine. The trend of decreasing yield with increased halogenation is also observed here.
Future Research Directions and Emerging Paradigms for 4 Chloro 2,6 Difluorophenyl Methanamine
Development of Chemo- and Regioselective Transformations
Future research will likely focus on the development of sophisticated chemo- and regioselective transformations to functionalize (4-Chloro-2,6-difluorophenyl)methanamine and its derivatives. The inherent reactivity of the benzylamine (B48309) moiety and the substituted aromatic ring presents both opportunities and challenges for selective modification.
One promising avenue is the selective C-H functionalization of the benzylic position. rsc.org Recent advancements in photoredox and transition-metal catalysis have enabled the direct arylation, alkylation, and amination of benzylic C-H bonds. rsc.org Applying these methods to this compound could provide a direct route to a diverse range of 1,1-diarylmethylamines and other valuable derivatives, bypassing the need for pre-functionalized starting materials. rsc.org A key challenge will be to control the regioselectivity, targeting the benzylic C-H bond over potential reactions at the aromatic ring or the amine. Synergistic catalytic systems, combining single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, could offer a solution by overriding the inherent reactivity of other sites. rsc.org
Furthermore, the development of novel directing groups that can be temporarily installed on the amine functionality could enable regioselective functionalization of the aromatic ring at positions other than the electronically favored ones. For instance, a U-shaped template could facilitate meta-C-H functionalization, a traditionally challenging transformation for benzylamines. nih.gov The electron-withdrawing nature of the fluorine and chlorine substituents on the phenyl ring influences the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Future studies should aim to develop catalytic systems that can overcome these electronic biases and achieve programmable regioselectivity.
The table below summarizes potential chemo- and regioselective transformations for this compound.
| Transformation | Catalytic System | Potential Products | Research Focus |
| Benzylic C-H Arylation | Photoredox/HAT Synergy | 1-(4-Chloro-2,6-difluorophenyl)-1-aryl-methanamines | Overcoming inherent regioselectivity |
| meta-C-H Arylation | Pd(II)/Transient Mediator | 1-(4-Chloro-2,6-difluoro-3-arylphenyl)methanamine | Design of effective directing groups |
| Selective N-Functionalization | Organocatalysis | N-Substituted-(4-chloro-2,6-difluorophenyl)methanamines | Chemoselective N-alkylation/arylation |
Integration into Flow Chemistry and Automation Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. durham.ac.uk The integration of the synthesis and derivatization of this compound into automated flow chemistry platforms is a critical area for future research.
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions, such as certain fluorination or nitration reactions that might be used in the synthesis of derivatives. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, minimizing the risk of thermal runaways. durham.ac.uk This enhanced control can lead to higher yields and purities by reducing the formation of side products. beilstein-journals.org
Automated flow synthesis platforms can be programmed to perform multi-step reaction sequences, including reaction, work-up, and purification, in a continuous and integrated manner. syrris.com This "plug-and-play" approach, utilizing immobilized reagents and scavengers packed in columns, can significantly reduce manual labor and accelerate the synthesis of libraries of this compound derivatives for screening purposes. durham.ac.uksyrris.com For instance, a flow setup could be designed for the synthesis of the core molecule followed by a series of in-line functionalization reactions to generate a diverse set of analogues. durham.ac.uk
The table below outlines the potential benefits of integrating the synthesis of this compound and its derivatives into flow chemistry platforms.
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk of thermal runaway | Enhanced temperature control, smaller reaction volumes |
| Scalability | Challenging, requires re-optimization | Straightforward, linear scaling |
| Reproducibility | Operator-dependent | High, precise control over parameters |
| Automation | Limited | Fully automatable multi-step sequences |
| Efficiency | Often lower yields, more side products | Higher yields and purities |
Exploration of Catalytic Applications
While this compound is primarily utilized as a synthetic intermediate, its structural features suggest potential applications for its derivatives as ligands in catalysis. The presence of the amine group allows for coordination to metal centers, and the electronically distinct aromatic ring can influence the catalytic activity of the resulting metal complex.
Future research could explore the synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis. For example, the amine could be incorporated into pincer-type ligands, which are known to form stable and highly active catalysts with a variety of transition metals. The stereoelectronic properties of the ligand, influenced by the chloro and fluoro substituents, could impart unique selectivity in reactions such as asymmetric hydrogenation, C-C bond formation, and polymerization.
Furthermore, metal complexes bearing ligands derived from this compound could find applications in areas such as polymerization catalysis. The electronic and steric environment around the metal center, dictated by the ligand, can control the rate and selectivity of polymerization, leading to polymers with specific properties. The high stability often associated with fluorinated organic molecules could also translate to more robust and long-lived catalysts.
Advanced Rational Design of Novel Derivatives with Tunable Properties
The rational design of novel derivatives of this compound with finely tuned properties is a key area for future exploration, particularly in the context of drug discovery. The chloro and difluoro substituents on the phenyl ring significantly impact the molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.
Computational modeling and quantum chemical calculations can provide valuable insights into the electronic structure and conformational preferences of this compound and its derivatives. These in silico methods can be used to predict how modifications to the core structure will affect properties such as binding affinity to a target protein, membrane permeability, and metabolic fate. For example, molecular docking studies can be employed to design derivatives that fit optimally into the active site of a target enzyme, such as acetohydroxyacid synthase, a target for some herbicides. nih.gov
Structure-activity relationship (SAR) studies, guided by computational predictions, will be crucial in optimizing the biological activity of lead compounds derived from this compound. By systematically modifying different parts of the molecule and evaluating the impact on activity, researchers can develop a deeper understanding of the key structural features required for a desired pharmacological effect. This iterative process of design, synthesis, and biological evaluation can lead to the development of novel therapeutic agents with improved efficacy and safety profiles. For instance, the design of novel inhibitors of RANKL-induced osteoclastogenesis has been successfully demonstrated with compounds containing a difluorophenyl moiety. nih.gov
Environmental and Sustainability Considerations in Synthesis and Application
As the use of this compound and its derivatives expands, it is imperative to consider the environmental and sustainability aspects of their synthesis and lifecycle. The development of "green" synthetic routes and a thorough understanding of the environmental fate of these halogenated compounds are critical future research directions.
Future synthetic strategies should prioritize the use of environmentally benign reagents and solvents, minimize waste generation, and operate under energy-efficient conditions. This aligns with the principles of green chemistry. For example, exploring enzymatic or biocatalytic methods for certain synthetic steps could offer a more sustainable alternative to traditional chemical transformations.
The environmental fate of this compound and its derivatives is a significant concern due to the presence of chlorine and fluorine atoms, which can contribute to the persistence of the molecule in the environment. nih.goveurochlor.org Research is needed to investigate the biodegradability of these compounds under various environmental conditions. nih.gov Studies on the degradation pathways of benzylamines during water treatment processes, such as chlorination, have shown that halogenation of the aromatic ring is not always a major pathway, but other transformation products can be formed. rsc.org Understanding the microbial degradation of polyfluorinated and chlorinated aromatic compounds is crucial for assessing their environmental impact and developing potential bioremediation strategies. nih.goveurochlor.org The end product of biodegradation of fluorinated compounds, fluoride, is significantly more toxic than chloride, which is an important consideration. nih.gov
The table below highlights key areas of focus for enhancing the environmental sustainability of this compound.
| Area of Focus | Research Direction | Desired Outcome |
| Green Synthesis | - Use of renewable feedstocks- Biocatalysis and enzymatic reactions- Reduction of hazardous waste | - More sustainable and cost-effective production- Minimized environmental footprint |
| Biodegradation | - Identification of microbial degradation pathways- Assessment of persistence in soil and water | - Understanding of environmental fate- Development of bioremediation strategies |
| Ecotoxicology | - Evaluation of toxicity to aquatic and terrestrial organisms | - Comprehensive risk assessment- Informing safe handling and disposal practices |
Q & A
Q. What are the recommended laboratory-scale synthesis routes for (4-Chloro-2,6-difluorophenyl)methanamine?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution using 2,6-difluoro-4-chlorobenzonitrile or a halogenated precursor. The nitrile group can be reduced to a primary amine using LiAlH₄ or catalytic hydrogenation (e.g., Pd/C, H₂). Alternative routes may employ reductive amination of aldehydes or coupling reactions with fluorinated aryl halides. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products like dehalogenation or over-reduction. Structural analogs, such as (4-Bromo-2,6-difluorophenyl)methanamine, have been synthesized via similar protocols .
Q. How should researchers purify this compound, and what analytical techniques validate its purity?
- Methodological Answer : Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Purity is confirmed via:
- HPLC-UV (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid, λ = 254 nm) .
- ¹H/¹³C/¹⁹F NMR to verify substituent positions and absence of impurities.
- High-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE: nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors or dust.
- Quench waste with ascorbic acid to neutralize residual oxidizing agents (e.g., hypochlorite) before disposal .
- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a poison control center .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from inconsistent stoichiometry, solvent purity, or temperature gradients. Systematic troubleshooting includes:
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro and fluoro substituents reduce the electron density of the aromatic ring, making the amine less nucleophilic. This can hinder Buchwald-Hartwig amination but enhance stability in acidic conditions. Computational studies (DFT) are recommended to map electron distribution and predict reactivity. Comparative studies with analogs (e.g., 4-bromo derivatives) can isolate substituent effects .
Q. How does this compound perform in structure-activity relationship (SAR) studies for antimicrobial agents?
- Methodological Answer : The compound serves as a pharmacophore in quabodepistat (OPC-167832), a tuberculosis drug candidate. Researchers modify the amine group to enhance binding to bacterial enzymes (e.g., DprE1). Key assays include:
- Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis.
- Cytotoxicity profiling in mammalian cell lines (e.g., HEK293).
- Molecular docking to predict interactions with target proteins .
Q. What strategies stabilize this compound under varying storage conditions?
- Methodological Answer :
- Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation.
- Avoid prolonged exposure to light or moisture, which can hydrolyze the C-F bonds.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for this compound?
- Methodological Answer : Contradictions may arise from solvent effects, impurity signals, or diastereomer formation. Resolve by:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
